Ethyl 3-hydroxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-hydroxy-1H-indole-2-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 3-hydroxy-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring . Another method includes the cyclization of o-nitrophenylacetic acid derivatives followed by reduction and esterification .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation and esterification processes to achieve high yields and purity. The use of palladium or platinum catalysts under controlled temperature and pressure conditions is common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into different hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Various hydroxyindole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Ethyl 3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Ethyl 1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness: Ethyl 3-hydroxy-1H-indole-2-carboxylate is unique due to its specific hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
ethyl 3-hydroxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h3-6,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHRJOVZKKCTIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162499 | |
Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14370-74-2 | |
Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14370-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78N9DMB4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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